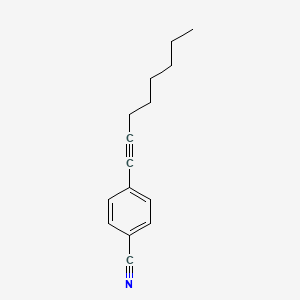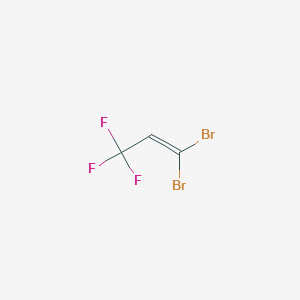
2,3-Difluoro-4,4'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12F2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 3 positions, and two methyl groups are substituted at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can convert the fluorine atoms to hydrogen, resulting in the formation of 4,4’-dimethyl-1,1’-biphenyl.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 4,4’-Difluoro-1,1’-biphenyl
- 2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl
Uniqueness
2,3-Difluoro-4,4’-dimethyl-1,1’-biphenyl is unique due to the specific positions of the fluorine and methyl groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
CAS No. |
612543-66-5 |
|---|---|
Molecular Formula |
C14H12F2 |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
2,3-difluoro-1-methyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C14H12F2/c1-9-3-6-11(7-4-9)12-8-5-10(2)13(15)14(12)16/h3-8H,1-2H3 |
InChI Key |
VQRDHUIACWSKLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C=C2)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)





![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)




